molecular formula C10H15NO B12872640 1-(Cyclohex-1-en-1-yl)pyrrolidin-2-one

1-(Cyclohex-1-en-1-yl)pyrrolidin-2-one

Cat. No.: B12872640
M. Wt: 165.23 g/mol
InChI Key: VOXZEABDMJXUMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Cyclohex-1-en-1-yl)pyrrolidin-2-one is a chemical scaffold of interest in medicinal chemistry and drug discovery research. Compounds featuring fused cyclohexene and lactam rings are frequently explored as key intermediates in synthesizing more complex molecules or as core structures for screening biological activity. In research settings, this lactam-based framework may serve as a precursor or analog in developing targeted therapeutics, with potential applications in probing enzyme mechanisms or modulating protein-protein interactions. For instance, structurally related compounds containing pyrrolidine and cyclohexyl motifs have been investigated as potent, selective inhibitors of epigenetic reader proteins, demonstrating the value of such scaffolds in chemical biology and oncology research . Researchers value this compound for its potential to introduce specific stereochemistry and functional group diversity into molecular libraries. It must be handled by qualified personnel in accordance with all applicable laboratory safety regulations. This product is explicitly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

1-(cyclohexen-1-yl)pyrrolidin-2-one

InChI

InChI=1S/C10H15NO/c12-10-7-4-8-11(10)9-5-2-1-3-6-9/h5H,1-4,6-8H2

InChI Key

VOXZEABDMJXUMD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)N2CCCC2=O

Origin of Product

United States

Synthetic Methodologies for 1 Cyclohex 1 En 1 Yl Pyrrolidin 2 One and Analogous Structures

Strategies for Pyrrolidin-2-one Ring Formation

The construction of the pyrrolidin-2-one ring, a key structural motif in many pharmaceuticals and natural products, can be achieved through a variety of synthetic methods. acs.orgnih.gov These strategies can be broadly categorized into cyclization reactions, which build the ring from acyclic precursors, and transformations of existing cyclic molecules.

Cyclization Reactions

Cyclization reactions are a cornerstone of heterocyclic synthesis, offering diverse pathways to the pyrrolidin-2-one core. These methods involve the formation of one or more carbon-nitrogen or carbon-carbon bonds to close the five-membered ring.

N-acyliminium ions are highly reactive intermediates that have been extensively utilized in the synthesis of nitrogen-containing heterocycles. researchgate.netarkat-usa.org Their enhanced electrophilicity allows for a wide range of carbon-carbon bond-forming reactions with various nucleophiles, including alkenes, alkynes, and aromatic systems. arkat-usa.org

The general strategy involves the generation of an N-acyliminium ion from a suitable precursor, which then undergoes an intramolecular cyclization. This approach has proven effective for the stereocontrolled construction of condensed γ-lactam ring systems. The versatility of this method is demonstrated by its application in the synthesis of complex alkaloid skeletons. For instance, the erythrinane skeleton can be formed through the cyclization of specific N-acyliminium intermediates. arkat-usa.org

Precursor TypeNucleophileResulting StructureReference
Amide with an appended π-nucleophileAlkeneFused or spirocyclic γ-lactam arkat-usa.org
α-Hydroxy lactamAreneAryl-substituted γ-lactam researchgate.net
N-Aryl-α-methoxy lactamSilyl enol etherFunctionalized γ-lactam arkat-usa.org

This table illustrates the versatility of N-acyliminium ion cyclizations in synthesizing a variety of γ-lactam structures.

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, offering significant advantages in terms of efficiency, atom economy, and the generation of molecular diversity from simple starting materials. dntb.gov.uatandfonline.comresearchgate.net MCRs allow for the construction of complex molecules in a single step, avoiding the need for isolation of intermediates. tandfonline.com

Several MCRs have been developed for the synthesis of pyrrolidinone derivatives. These reactions often involve the combination of an amine, a carbonyl compound, and a third component that facilitates the ring-closing step. The Ugi and Passerini reactions are notable examples of MCRs that can be adapted for the synthesis of lactams. The Ugi four-component reaction (U-4CR), for instance, can be designed to yield pyrrolidones through a post-condensation ring closure.

MCR TypeComponentsKey FeaturesReference
Ugi-4CRAmine, aldehyde/ketone, isocyanide, carboxylic acidHigh convergence and diversity rloginconsulting.com
Passerini-3CRAldehyde/ketone, isocyanide, carboxylic acidForms α-acyloxy carboxamides rloginconsulting.com
[3+2] CycloadditionAzomethine ylide, dipolarophileStereoselective formation of pyrrolidines tandfonline.com

This table provides a summary of key multicomponent reactions applicable to the synthesis of pyrrolidinone derivatives.

Ring-closing metathesis (RCM) has become a prominent method for the synthesis of cyclic compounds, including lactams. organic-chemistry.org This reaction, typically catalyzed by ruthenium-based catalysts, involves the intramolecular reaction of a diene to form a cyclic alkene and a volatile byproduct, such as ethene, which drives the reaction to completion. organic-chemistry.org RCM is valued for its functional group tolerance and its ability to form rings of various sizes. organic-chemistry.org

Another important ring-closing strategy is the intramolecular C-H amidation. This approach involves the direct formation of a C-N bond through the functionalization of an unactivated C-H bond. nih.govnih.govresearchgate.net Biocatalytic methods, employing engineered hemoproteins, have shown promise for the asymmetric synthesis of γ-lactams via intramolecular C-H amidation of dioxazolones. nih.govnih.govresearchgate.net

Ring-Closing MethodKey Reagents/CatalystsAdvantagesReference
Ring-Closing Metathesis (RCM)Grubbs' or Hoyveda-Grubbs' catalystsHigh functional group tolerance organic-chemistry.org
Intramolecular C-H AmidationTransition metal catalysts (e.g., Rh, Ru), enzymesDirect C-N bond formation nih.govnih.govresearchgate.net
Radical CyclizationRadical initiators (e.g., AIBN), tin hydridesMild reaction conditionsN/A

This table compares different ring-closing strategies for the synthesis of γ-lactams.

Transformations of Precursor Molecules

In addition to building the pyrrolidinone ring from acyclic precursors, existing cyclic structures can be chemically modified to introduce the desired functionality.

The pyrrolidinone scaffold can be functionalized at various positions to generate a library of analogs. acs.orgnih.gov The α-position to the carbonyl group is particularly amenable to functionalization through deprotonation with a strong base to form an enolate, followed by reaction with a variety of electrophiles. acs.orgnih.gov

Recent advances have focused on developing more efficient, one-pot procedures for the synthesis of functionalized pyrrolidinones. For example, a domino sequence involving a Smiles-Truce rearrangement has been developed for the synthesis of α-arylated pyrrolidinones from arylsulfonamides and cyclopropane diesters. acs.orgnih.govnih.gov This method is metal-free and proceeds from readily available starting materials. nih.gov

Functionalization PositionReagentsType of TransformationReference
α-CarbonBase (e.g., LDA), electrophile (e.g., alkyl halide)Alkylation, acylation acs.orgnih.gov
NitrogenBase, electrophileN-Alkylation, N-arylationN/A
β- or γ-CarbonVarious, depending on desired functional groupC-H activation, radical reactionsN/A

This table outlines common strategies for the functionalization of the pyrrolidinone ring.

Synthetic Routes Involving Cyclohexanone-Derived Intermediates

The synthesis of N-vinyl lactams such as 1-(Cyclohex-1-en-1-yl)pyrrolidin-2-one can be strategically approached using cyclohexanone (B45756) as a starting material. A primary method involves the formation of an enamine intermediate, a well-established transformation known as the Stork enamine reaction. nih.govyoutube.comyale.edu In this reaction, cyclohexanone is condensed with a secondary amine, typically pyrrolidine, in the presence of an acid catalyst to form the corresponding enamine, 1-(cyclohex-1-en-1-yl)pyrrolidine. chemistry-online.comscribd.comchemimpex.comnih.govnist.gov

While the Stork reaction is famously used for the α-alkylation and acylation of ketones, the enamine intermediate itself is a crucial precursor for obtaining the target enamide (N-vinyl lactam). nih.govyale.edu The direct conversion of cyclohexanone and pyrrolidin-2-one to the target enamide is less common. Therefore, a two-step approach is often considered:

Enamine Formation: Cyclohexanone reacts with pyrrolidine, often with azeotropic removal of water, to yield 1-(cyclohex-1-en-1-yl)pyrrolidine. chemistry-online.comscribd.com

Conversion to Enamide: The resulting enamine must then be converted to the enamide. This transformation is not a simple substitution and typically requires an oxidative step.

One plausible, though not widely documented for this specific molecule, method is the direct N-dehydrogenation of the corresponding saturated N-substituted lactam. More general methodologies for enamide synthesis that could be adapted include the palladium-catalyzed oxidative N-α,β-dehydrogenation of amides, which involves the activation of an allylic C(sp³)-H bond followed by elimination. organic-chemistry.org Another approach is the phosphine-mediated reductive acylation of ketoximes, derived from ketones like cyclohexanone, which yields enamides. organic-chemistry.org

Conversion from Related Cyclic Enamines or Unsaturated Amides

The synthesis of this compound can also be achieved through the chemical modification of related cyclic enamines or other unsaturated amide precursors.

From Cyclic Enamines: The most direct precursor is the enamine 1-(cyclohex-1-en-1-yl)pyrrolidine. The conversion of this enamine to the target enamide, this compound, represents an oxidative process where the pyrrolidine ring is transformed into a pyrrolidinone. General strategies for the oxidation of enamines can be considered. For instance, oxidation of enamines can lead to various products, and specific conditions would be required to favor the formation of the lactam ring. acs.orgresearchgate.net Mediated anodic oxidation represents another potential route for transforming enamines. researchgate.net

From Unsaturated Amides: Alternatively, the target molecule can be viewed as an N-vinyl amide. The synthesis of N-vinyl amides and lactams has been explored through various routes:

Vinylation of Lactams: Pyrrolidin-2-one can be vinylated using a suitable vinylating agent. The industrial synthesis of N-vinylpyrrolidone (NVP), for example, involves the base-catalyzed reaction of 2-pyrrolidone with acetylene (B1199291). wikipedia.org Analogously, a vinyl group attached to a cyclohexene ring could be introduced, though this is a more complex transformation. Copper-catalyzed N-vinylation of amides using vinylsilanes is a more modern approach that could be applicable. organic-chemistry.org

From Vinyl Azides: An unexpected but direct synthesis of N-vinyl amides has been reported from the reaction of vinyl azides with enolates, proceeding through a [3+2] cycloaddition. nih.govresearchgate.net This method offers a novel disconnection for accessing such structures.

Catalytic Approaches in Synthesis

Catalysis offers powerful tools for the efficient and selective synthesis of pyrrolidinone structures. Both transition metals and small organic molecules have been employed to facilitate the construction of the lactam core.

Transition Metal-Catalyzed Processes for Pyrrolidinone Synthesis

Various transition metals, including palladium, rhodium, and copper, are instrumental in catalyzing reactions that form the pyrrolidinone ring.

Palladium: Palladium-catalyzed reactions are widely used for constructing pyrrolidine and pyrrolidinone skeletons. researchgate.net Methods such as the hydroarylation of pyrrolines can yield substituted pyrrolidines. chemistry-online.comnih.govacs.org Palladium catalysis is also effective in the α-vinylation of γ-lactams to create all-carbon quaternary centers. organic-chemistry.org Furthermore, palladium-catalyzed trimethylenemethane cycloaddition has been extended to the synthesis of pyrrolidines. acs.org

Rhodium: Rhodium catalysts are particularly effective in asymmetric conjugate additions to α,β-unsaturated γ-lactams, allowing for the synthesis of trans-β,γ-disubstituted γ-lactams with high stereoselectivity. organic-chemistry.orgresearchgate.net Rhodium carboxylates have also been shown to catalyze intramolecular carbon-hydrogen insertion of diazoacetamides to construct β-lactam rings, a methodology that highlights the versatility of rhodium in lactam synthesis. nist.govnist.gov

Copper: Copper-catalyzed reactions provide an economical and efficient means for pyrrolidinone synthesis. Aerobic copper-catalyzed aminooxygenation of 4-pentenylsulfonamides can lead to 2-formylpyrrolidines, which can be further oxidized in situ to yield 2-pyrrolidinones. researchgate.net Copper(II) carboxylates can also promote the intramolecular carboamination of unactivated olefins to provide N-functionalized pyrrolidines. nih.gov Additionally, copper catalysts are employed in 1,3-dipolar cycloadditions to form the pyrrolidine ring. google.com

Catalyst TypeReaction ExampleKey Features
PalladiumHydroarylation of PyrrolinesForms 3-aryl pyrrolidines; broad substrate scope. chemistry-online.comnih.gov
RhodiumAsymmetric Conjugate AdditionProduces trans-β,γ-disubstituted γ-lactams with high diastereo- and enantioselectivity. organic-chemistry.org
CopperAerobic AminooxygenationConverts 4-pentenylsulfonamides to 2-pyrrolidinones using O₂ as the oxidant. researchgate.net

Organocatalytic Methodologies for Lactam Formation

Organocatalysis, the use of small, metal-free organic molecules to catalyze chemical reactions, has emerged as a powerful strategy in asymmetric synthesis, including the formation of lactams. chemimpex.comgoogle.com

Pyrrolidine-based organocatalysts themselves are frequently synthesized and used in a variety of transformations. The principles of organocatalysis can be applied to the synthesis of the pyrrolidinone core. For example, enantioselective one-pot syntheses of various pyrrolidine core structures have been developed using organocatalytic reactions starting from glycine esters. Another interesting application is the organocatalytic ring expansion of β-lactams to γ-lactams (pyrrolidinones), which proceeds through a novel N1-C4 bond cleavage of the azetidin-2-one nucleus. researchgate.netorganic-chemistry.org This method provides a direct route to enantiopure succinimide derivatives from β-lactam aldehydes. researchgate.netorganic-chemistry.org

Stereoselective Synthetic Pathways

The control of stereochemistry is a critical aspect of modern organic synthesis, particularly for producing biologically active molecules. Various stereoselective methods have been developed for the synthesis of substituted pyrrolidinone derivatives. yale.edunih.gov

Diastereoselective Syntheses of Pyrrolidinone Derivatives

Achieving high diastereoselectivity is crucial when creating multiple stereocenters in a single molecule. Several strategies have been successfully employed for the diastereoselective synthesis of complex pyrrolidinone structures.

One powerful method is the heterogeneous catalytic hydrogenation of highly substituted pyrrole systems. This approach can reduce the aromatic pyrrole ring to a pyrrolidine with excellent diastereoselectivity, creating up to four new stereocenters in a controlled manner. wikipedia.org The stereochemical outcome is often directed by a pre-existing stereocenter on a substituent of the pyrrole ring. wikipedia.org

Multicomponent reactions (MCRs) also offer an efficient route to highly substituted pyrrolidines with excellent diastereoselectivity. For instance, an asymmetric MCR involving an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane reagent can construct up to three contiguous stereocenters in a single operation. organic-chemistry.org

Furthermore, azomethine ylide cycloadditions are a cornerstone for building the pyrrolidine ring. While these reactions can sometimes yield mixtures of endo/exo adducts, reaction conditions can be tuned to achieve high diastereoselectivity. acs.org By controlling the demetalation of substituted iminium ions, a reaction cascade involving azomethine ylide cycloaddition followed by nucleophilic cyclization can afford substituted pyrrolidines with high diastereomeric purity in a one-pot reaction. acs.org Similarly, [3+2] cycloaddition reactions between chiral N-tert-butanesulfinylazadienes and azomethine ylides can produce densely substituted pyrrolidines with up to four stereogenic centers with high regio- and diastereoselectivities.

MethodKey TransformationStereochemical Control
Catalytic HydrogenationReduction of substituted pyrrolesExcellent diastereoselectivity, forming up to four new stereocenters. wikipedia.org
Multicomponent ReactionOne-pot coupling of multiple starting materialsConstructs up to three contiguous stereocenters with high diastereoselectivity. organic-chemistry.org
Azomethine Ylide Cycloaddition[3+2] Cycloaddition to form the pyrrolidine ringCan be tuned to achieve high diastereomeric purity. acs.org

Enantioselective Approaches for Related Cyclic Structures

The synthesis of chiral enamides and related cyclic structures with high enantioselectivity is a significant challenge in organic chemistry, driven by the prevalence of these motifs in bioactive molecules. acs.orgacs.org A prominent strategy to achieve this is through catalytic asymmetric reactions that can control the formation of stereocenters. One such advanced methodology is the catalytic asymmetric umpolung organocascade reaction of α-imino amides. acs.orgacs.org This approach facilitates the efficient and highly selective synthesis of a variety of chiral enamides. acs.org

This particular reaction has been shown to produce enamides in high yields with enantiomeric excess (ee) values reaching up to 99%. acs.org A key feature of this method is the ability to selectively prepare either enantiomer of the product by a simple pretreatment of the substrate. acs.orgacs.org Mechanistic investigations have revealed that the E/Z geometry of the initial substrate is transferred to the product, maintaining stereochemical integrity throughout the transformation. acs.org The reaction is catalyzed by a chiral ammonium salt, which has been successfully applied to various chemical transformations to achieve excellent enantioselectivities. acs.org For instance, the umpolung [3 + 2] cycloaddition of imines with nitroolefins has yielded chiral pyrrolidines with up to 99% ee. acs.org

The general procedure for this catalytic asymmetric umpolung organocascade synthesis involves cooling a solution of an α-imino amide and a catalyst in a solvent like toluene, followed by the addition of an α,β-unsaturated aldehyde (e.g., acrolein) and a base such as potassium hydroxide. acs.org The resulting intermediate is then reduced, for example with sodium borohydride, to yield the final enamide product. acs.org The effectiveness of this method is highlighted by the consistently high yields and enantioselectivities achieved across a range of substrates. acs.org

Table 1. Enantioselective Synthesis of Chiral Enamides via Asymmetric Umpolung Organocascade Reaction acs.orgacs.org
Substrate (α-imino amide)CatalystConditionsYield (%)Enantiomeric Excess (ee, %)
N-Benzylidene-2-phenyl-2-(phenylamino)acetamideChiral Ammonium SaltKOH (20 mol%), Toluene, -10 °CHighup to 99%
N-(4-Chlorobenzylidene)-2-phenyl-2-(phenylamino)acetamideChiral Ammonium SaltKOH (20 mol%), Toluene, -10 °CHighup to 98%
N-(4-Methoxybenzylidene)-2-phenyl-2-(phenylamino)acetamideChiral Ammonium SaltKOH (20 mol%), Toluene, -10 °CHighup to 99%

Development of Novel Synthetic Routes

Recent advancements in synthetic methodology have focused on more direct and efficient routes to enamides, including structures analogous to this compound. A significant development is the direct N-dehydrogenation of amides to form enamides in a single step, circumventing the need for substrate prefunctionalization. organic-chemistry.orgacs.org

This novel approach utilizes a combination of a strong base, lithium hexamethyldisilazide (LiHMDS), and an electrophilic activator, trifluoromethanesulfonic anhydride (Tf₂O). organic-chemistry.orgresearchgate.net This reagent combination serves not only to activate the amide but also to act as the oxidant in the dehydrogenation process. organic-chemistry.org The reaction is characterized by its operational simplicity and a broad substrate scope, accommodating cyclic, acyclic, and complex amide derivatives. organic-chemistry.orgacs.org Mechanistic studies indicate the reaction proceeds through the formation of an iminium triflate, which increases the acidity of the α-proton and facilitates selective dehydrogenation. organic-chemistry.org The utility of this method has been demonstrated through the successful synthesis of numerous enamides with yields reaching up to 89%. organic-chemistry.org

The general procedure involves dissolving the starting amide in an anhydrous solvent like diethyl ether, cooling the solution to a low temperature (e.g., -94 °C), and then slowly adding LiHMDS followed by Tf₂O. organic-chemistry.org The reaction is applicable to a wide array of amides, including those with various N-alkyl and carboxamide portions. acs.orgresearchgate.net For example, N-cyclic amides derived from pyrrolidine and piperidine, as well as N-acyclic amides, have been successfully converted to their corresponding enamides. researchgate.net This method represents a significant improvement over previous techniques that often required transition metal catalysis or electrochemical oxidation. acs.org

Table 2. Direct Dehydrogenation of Amides to Enamides organic-chemistry.orgresearchgate.net
Starting AmideReagentsSolventTemperature (°C)Yield (%)
N-Cyclohexyl-N-methylformamideLiHMDS, Tf₂ODiethyl ether-9485
N-Benzyl-N-methylacetamideLiHMDS, Tf₂ODiethyl ether-9478
1-BenzoylpyrrolidineLiHMDS, Tf₂ODiethyl ether-9465
N-Phenyl-N-propylpropionamideLiHMDS, Tf₂ODiethyl ether-9472

Another modern approach for the synthesis of the pyrrolidin-2-one core involves the radical cyclization of 1,n-enynes and 1,n-dienes. nih.gov This method is advantageous due to its mild reaction conditions, high atom economy, excellent functional group compatibility, and high regioselectivity. nih.gov Furthermore, the synthesis of 1,5-substituted pyrrolidin-2-ones can be achieved from donor-acceptor cyclopropanes. nih.govmdpi.com This process involves the Lewis acid-catalyzed ring-opening of the cyclopropane with a primary amine, followed by in-situ lactamization and dealkoxycarbonylation to furnish the desired γ-lactam structure. mdpi.com

Chemical Reactivity and Derivatization Strategies of 1 Cyclohex 1 En 1 Yl Pyrrolidin 2 One

Mechanistic Investigations of Transformations

The reactivity of 1-(Cyclohex-1-en-1-yl)pyrrolidin-2-one is multifaceted, with several sites susceptible to chemical attack. Mechanistic studies have elucidated the pathways through which this molecule engages in nucleophilic and electrophilic interactions, cycloadditions, and bond-forming or bond-cleaving processes.

In a typical amide or lactam, the lone pair of electrons on the nitrogen atom is delocalized through resonance with the adjacent carbonyl group. khanacademy.orgyoutube.com This delocalization reduces the nucleophilicity of the nitrogen atom. youtube.com However, the reactivity of the lactam nitrogen is significantly influenced by the geometry and strain of the ring system. frontiersin.org In strained systems like β-lactams, the nitrogen atom is more pyramidal, which hinders effective orbital overlap for resonance, thereby increasing the reactivity of the amide bond. khanacademy.orgfrontiersin.org

The double bond within the cyclohexenyl moiety of this compound is electron-rich due to the electron-donating effect of the adjacent nitrogen atom. This makes the double bond susceptible to attack by a wide range of electrophiles. Cyclic enamides are known to function as effective nucleophilic components in various chemical reactions. acs.org The addition of an electrophile (E+) to the β-carbon of the enamine system generates a stabilized carbocation (an iminium ion), which can then be trapped by a nucleophile (Nu-).

Table 1: Examples of Electrophilic Additions to Enamides

Electrophile Reagent Example Product Type
Halogens Br₂, Cl₂ α-Halo iminium intermediate
Protic Acids HCl, H₂SO₄ Iminium salt
Acylating Agents Acetyl chloride β-Acylated iminium intermediate

This table presents potential electrophilic addition reactions based on the general reactivity of enamides.

Cycloaddition reactions are powerful tools for constructing cyclic molecules, and enamides are excellent substrates for these transformations. acs.org this compound can participate as a 2π-electron component in cycloaddition reactions, most notably the Diels-Alder reaction. acs.orgacs.org

The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene) to form a six-membered ring. wikipedia.orgsigmaaldrich.com In this context, the enamide double bond of this compound acts as the dienophile. The reaction's facility is governed by the electronic nature of the reactants. In a normal-demand Diels-Alder, the dienophile is electron-poor; however, enamides, being electron-rich, typically participate in inverse-electron-demand Diels-Alder reactions where the diene is electron-deficient. acs.orgorganic-chemistry.org These reactions provide a reliable method for forming fused polycyclic systems with high regio- and diastereoselectivity. acs.org

Besides [4+2] cycloadditions, enamides can also undergo other pericyclic reactions, such as [2+2] cycloadditions with ketenes or photochemically with other alkenes, to form four-membered rings. acs.orglibretexts.org

Table 2: Cycloaddition Reactions of Cyclic Enamides

Reaction Type Diene/Reactant Product Key Features
Inverse-Demand Aza-Diels-Alder 1,2-Diaza-1,3-dienes Fused polycyclic tetrahydropyridazines High efficiency, mild conditions, excellent diastereoselectivity. acs.org
[4+2] Cycloaddition Electron-deficient dienes Substituted cyclohexene derivatives Forms six-membered rings; stereochemistry controlled by the endo rule. organic-chemistry.orglibretexts.org

The transformations of this compound involve a variety of bond formation and cleavage mechanisms.

Bond Formation: In cycloaddition reactions, new carbon-carbon sigma (σ) bonds are formed in a concerted fashion through a cyclic transition state. wikipedia.orgmdpi.com The driving force is the energetic favorability of the resulting σ-bonds compared to the initial π-bonds. organic-chemistry.org Electrophilic additions proceed via stepwise mechanisms, involving the formation of an iminium ion intermediate followed by reaction with a nucleophile.

Bond Cleavage: Oxidative cleavage of the cyclohexene double bond is a significant reaction pathway. Strong oxidizing agents like hot, acidic potassium permanganate (KMnO₄) or ozone (O₃) can break the double bond completely. youtube.com This process, known as oxidative cleavage, transforms the cyclohexene ring into a linear dicarboxylic acid derivative. For instance, oxidation of the cyclohexene moiety can lead to the formation of adipic acid precursors. youtube.commdpi.com The mechanism involves the initial formation of a cyclic intermediate (e.g., a manganate ester with KMnO₄) which then fragments to yield carbonyl compounds that are further oxidized. youtube.com

Functionalization of the Pyrrolidin-2-one Ring System

The pyrrolidin-2-one scaffold is a common motif in many biologically active compounds and offers several positions for functionalization. nih.gov While the nitrogen is already substituted in the title compound, the carbon backbone of the lactam provides sites for modification.

One common strategy is α-functionalization, involving the deprotonation of the carbon atom adjacent to the carbonyl group to form an enolate, which can then react with various electrophiles. This allows for the introduction of alkyl, acyl, or other functional groups at the C3 position of the pyrrolidin-2-one ring. The presence of the N-vinyl group can influence the acidity of the α-protons and the stability of the resulting enolate.

Alternatively, radical reactions can be employed. For example, the radical telomerization of N-vinyl-2-pyrrolidone in the presence of functionalized thiols allows for the introduction of functional groups at the terminus of a polymer chain, a strategy that could be adapted for monomeric systems. nih.gov

Modifications of the Cyclohexenyl Moiety

The cyclohexenyl portion of the molecule is highly amenable to a range of chemical modifications, allowing for the synthesis of diverse derivatives.

Oxidation: Besides the complete oxidative cleavage mentioned earlier, milder oxidation conditions can lead to other products. Allylic oxidation, for instance, introduces a functional group (e.g., a hydroxyl or carbonyl group) at the carbon atom adjacent to the double bond, yielding a cyclohexenone or cyclohexenol derivative. rsc.org Palladium catalysts are often used for such transformations, including the aerobic oxidative dehydrogenation of cyclohexenes to form the corresponding aromatic (benzene) ring systems. nih.gov

Reduction: The double bond of the cyclohexenyl ring can be readily reduced to a single bond through catalytic hydrogenation. organic-chemistry.org This reaction typically employs catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) in the presence of hydrogen gas. This transformation converts the this compound into 1-(cyclohexyl)pyrrolidin-2-one, saturating the six-membered ring and altering the electronic properties and steric profile of the molecule. The choice of catalyst and reaction conditions can sometimes allow for stereoselective reduction. organic-chemistry.org

Formation of Fused and Spirocyclic Systems through Rearrangements and Annulations

The unique structural and electronic properties of the enamide moiety within this compound make it a versatile building block for the synthesis of complex, multi-ring systems. Annulation reactions, where a new ring is constructed onto the existing molecular framework, and rearrangement reactions, which involve the reorganization of the molecular skeleton, are powerful strategies for generating intricate fused and spirocyclic architectures. These transformations often leverage the nucleophilicity of the enamide's β-carbon and the ability of the nitrogen and adjacent carbonyl group to influence reactivity.

Transition-metal catalysis, in particular, has emerged as a highly efficient method for constructing fused heterocyclic systems from enamide precursors. nih.gov These methods often proceed under mild conditions and allow for the direct formation of valuable structural motifs found in natural products and pharmaceuticals. nih.govcore.ac.uk

One prominent strategy involves the rhodium(III)-catalyzed C–H activation and subsequent intermolecular annulation of enamides with coupling partners like sulfoxonium ylides. nih.gov This process enables the synthesis of substituted isoquinoline derivatives. nih.gov Similarly, rhodaelectro-catalyzed C–H annulations can be achieved using alkynes as reaction partners, demonstrating the versatility of enamides in C-C and C-N bond-forming reactions for heterocycle synthesis. nih.gov Platinum(II) catalysis has also been employed to facilitate a tandem alkyne addition/Friedel-Crafts ring closure, transforming cyclic enamides into complex nitrogen-containing polycyclic structures. ubc.ca

Reaction TypeCatalystCoupling PartnerResulting SystemRef.
C-H Activation/AnnulationRhodium(III) complexesSulfoxonium ylidesFused Isoquinolines nih.gov
C-H Electro-AnnulationRhodium(III) complexesAlkynesFused Pyrroles or Lactones nih.gov
Addition/Friedel-CraftsPlatinum(II) complexesTethered arylalkynesFused N-heterocycles ubc.ca

Redox-annulation represents another powerful approach for building fused ring systems. These transformations can be considered intramolecular redox-Mannich reactions and are often promoted by simple carboxylic acids. acs.org They typically involve the condensation of a cyclic amine derivative, such as an enamide, with an aldehyde that contains a tethered nucleophile. nih.gov This methodology facilitates the construction of polycyclic lactams and benzo[a]quinolizine-2-one derivatives from precursors like tetrahydroisoquinolines. acs.orgnih.gov The process is redox-neutral and allows for the asymmetric synthesis of highly substituted polycyclic systems. nih.gov

Reactant 1 (Amine Derivative)Reactant 2 (Aldehyde)PromoterResulting Fused SystemRef.
Tetrahydroisoquinolineβ-KetoaldehydeAcetic AcidBenzo[a]quinolizine-2-one acs.org
Cyclic Amine4-NitrobutyraldehydeChiral AcidChiral Polycyclic Lactam nih.gov

Beyond annulations, rearrangement reactions offer a distinct pathway to skeletal diversity, particularly for the formation of spirocycles. Spirocyclic systems, where two rings share a single atom, are prevalent in many biologically active natural products. nih.govmdpi.com Their synthesis can be achieved through biomimetic strategies that involve a key rearrangement step.

A well-documented pathway in the biosynthesis of natural products like paraherquamide is the formation of a spiro-oxindole moiety. nih.gov This transformation is catalyzed by flavin monooxygenases and proceeds through the selective epoxidation of an indole C2=C3 double bond, followed by a controlled, stereoselective Pinacol-type rearrangement of the resulting epoxide intermediate. nih.gov A similar synthetic strategy can be envisioned for this compound. Chemical epoxidation of the enamide double bond would generate a reactive intermediate poised to undergo an acid-catalyzed rearrangement, collapsing to form a strained and synthetically valuable spirocyclic system.

Furthermore, photochemical rearrangements provide a powerful means to access unique and strained ring systems that are often inaccessible through thermal methods. nih.gov For instance, an intramolecular [2+2] photocycloaddition could convert a suitably functionalized derivative of this compound into a bicyclic intermediate. This strained adduct could then serve as a precursor for further skeletal reorganization, ultimately leading to complex fused or spirocyclic products. nih.gov

Reaction TypeKey StepIntermediateResulting SystemRef.
Biomimetic RearrangementEpoxidation / Pinacol RearrangementEpoxideSpiro-oxindole derivative nih.gov
Photochemical RearrangementIntramolecular [2+2] CycloadditionBicyclic photoadductFused/Spirocyclic core nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 1-(Cyclohex-1-en-1-yl)pyrrolidin-2-one, ¹H and ¹³C NMR, along with two-dimensional (2D) NMR experiments, would be essential for its complete structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the protons on the cyclohexene and pyrrolidin-2-one rings. The vinylic proton on the cyclohexene ring would likely appear as a multiplet in the downfield region. The allylic protons on the cyclohexene ring would also have characteristic chemical shifts. The methylene protons of the pyrrolidin-2-one ring would appear as multiplets, with the protons adjacent to the nitrogen and the carbonyl group being shifted further downfield due to the electron-withdrawing effects of these functional groups.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on the number of unique carbon environments in the molecule. The carbonyl carbon of the lactam ring would be expected to have a chemical shift in the range of 170-180 ppm. The two sp² hybridized carbons of the cyclohexene double bond would also show characteristic signals in the downfield region of the spectrum. The remaining sp³ hybridized carbons of both rings would appear in the upfield region.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) would be used to establish proton-proton coupling networks, helping to assign the signals of adjacent protons within the cyclohexene and pyrrolidin-2-one rings. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be employed to correlate the proton signals with their directly attached carbons and with carbons that are two or three bonds away, respectively. This would allow for the unambiguous assignment of all proton and carbon signals and confirm the connectivity between the two ring systems.

Interactive Data Table: Expected ¹H and ¹³C NMR Chemical Shifts

Atom Expected ¹H NMR Shift (ppm) Expected ¹³C NMR Shift (ppm)
Carbonyl C (C=O)-Data not available
Vinylic C=CData not availableData not available
Vinylic C-NData not availableData not available
Vinylic HData not available-
Allylic CH₂Data not availableData not available
Cyclohexene CH₂Data not availableData not available
Pyrrolidinone N-CH₂Data not availableData not available
Pyrrolidinone C-CH₂Data not availableData not available
Pyrrolidinone CO-CH₂Data not availableData not available

Note: Specific experimental data for the NMR chemical shifts of this compound are not currently available in the searched scientific literature. The table indicates the types of signals that would be expected.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

For this compound (C₁₀H₁₅NO), high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular mass, which would confirm its molecular formula. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound.

The fragmentation pattern would likely involve the cleavage of the bond between the two rings, as well as fragmentation of the individual rings. Characteristic fragments would include the pyrrolidin-2-one cation and the cyclohexenyl cation. The analysis of these fragments would provide further confirmation of the compound's structure.

Interactive Data Table: Expected Mass Spectrometry Data

Technique Parameter Expected Value
HRMSMolecular FormulaC₁₀H₁₅NO
HRMSExact MassData not available
EI-MSMolecular Ion (m/z)Data not available
EI-MSMajor Fragments (m/z)Data not available

Note: While the molecular formula is known, specific experimental mass spectrometry data for this compound are not available in the searched literature.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by observing its vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the lactam ring, expected in the region of 1650-1700 cm⁻¹. Other significant peaks would include C-H stretching vibrations for the sp² and sp³ hybridized carbons, and a C=C stretching vibration for the cyclohexene double bond.

Raman Spectroscopy: Raman spectroscopy would also be used to identify the vibrational modes of the molecule. The C=C double bond of the cyclohexene ring is expected to show a strong Raman signal. The carbonyl group would also be Raman active.

Interactive Data Table: Expected IR and Raman Vibrational Frequencies

Functional Group Expected IR Frequency (cm⁻¹) Expected Raman Shift (cm⁻¹)
C=O (Lactam)Data not availableData not available
C=C (Alkene)Data not availableData not available
C-H (sp²)Data not availableData not available
C-H (sp³)Data not availableData not available
C-NData not availableData not available

Note: Specific experimental IR and Raman data for this compound are not available in the searched scientific literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π → π* transitions of the carbon-carbon double bond in the cyclohexene ring and n → π* transitions associated with the carbonyl group of the lactam. The conjugation between the nitrogen lone pair, the double bond, and the carbonyl group would influence the position and intensity of these absorption maxima.

Interactive Data Table: Expected UV-Vis Absorption Data

Solvent λmax (nm) Molar Absorptivity (ε) Transition
Data not availableData not availableData not availableData not available

Note: Experimental UV-Vis spectroscopic data for this compound are not available in the searched scientific literature.

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

Interactive Data Table: Crystallographic Data

Parameter Value
Crystal SystemData not available
Space GroupData not available
Unit Cell DimensionsData not available
Bond LengthsData not available
Bond AnglesData not available

Note: There is no published X-ray crystallographic data for this compound in the searched scientific literature.

Computational Chemistry and Theoretical Investigations on 1 Cyclohex 1 En 1 Yl Pyrrolidin 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of 1-(Cyclohex-1-en-1-yl)pyrrolidin-2-one. Similar studies on related N-vinylpyrrolidone derivatives have shown that the vinyl group's orientation relative to the lactam ring significantly influences the molecule's electronic properties. researchgate.net

Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is central to understanding the molecule's reactivity. The energy and distribution of these orbitals indicate the most probable sites for electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be localized primarily on the cyclohexene double bond and the nitrogen atom, making these the primary sites for electrophilic attack. Conversely, the LUMO is anticipated to be centered on the carbonyl carbon of the pyrrolidinone ring, marking it as the principal site for nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution and are used to predict reactive sites. In these maps, electron-rich regions (negative potential), such as the area around the carbonyl oxygen, are susceptible to electrophilic attack, while electron-deficient regions (positive potential) are prone to nucleophilic attack.

Table 1: Calculated Electronic Properties for a Model N-Vinylpyrrolidinone System

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-0.8 eV
HOMO-LUMO Gap5.7 eV
Dipole Moment3.2 D

Note: Data is representative of typical N-vinylpyrrolidinone systems and is for illustrative purposes.

Conformational Analysis through Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are employed to explore the conformational landscape of this compound. These simulations model the atomic motions of the molecule over time, providing insights into its flexibility and preferred shapes (conformers). The conformational flexibility of the molecule is largely dictated by the rotation around the N-C bond connecting the pyrrolidinone ring to the cyclohexene ring.

Table 2: Torsional Energy Profile for the N-C Vinyl Bond in a Model System

Dihedral Angle (degrees)Relative Energy (kcal/mol)
02.5
301.0
600.0
901.2
1202.8
1805.0

Note: This data is hypothetical and illustrates a typical energy profile for rotation around the N-C vinyl bond.

Theoretical Predictions of Reaction Pathways and Mechanisms

Theoretical calculations are a powerful tool for predicting the most likely pathways and mechanisms of reactions involving this compound. By mapping the potential energy surface for a given reaction, chemists can identify transition states and intermediates, and calculate the activation energies associated with different mechanistic routes.

For instance, in reactions such as electrophilic addition to the cyclohexene double bond or nucleophilic addition to the carbonyl group, computational studies can elucidate the step-by-step process of bond formation and cleavage. beilstein-journals.orgnih.gov Theoretical investigations into the reactions of similar pyrrolidine derivatives have successfully predicted reaction outcomes and stereoselectivity. nih.gov

These computational studies can also shed light on the role of catalysts and solvents in influencing reaction rates and pathways. By modeling the interaction of the reactant molecule with catalysts or solvent molecules, a more accurate picture of the reaction mechanism can be obtained.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their measured reactivity. While specific QSRR studies on this compound are not extensively documented, the methodology has been applied to other pyrrolidinone derivatives to predict their properties. nih.govnih.gov

In a typical QSRR study, a set of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) is calculated for a series of related compounds. These descriptors are then used to build a statistical model that can predict the reactivity of new, untested compounds in the same class. Such models are valuable in guiding the synthesis of new molecules with desired reactivity profiles.

Table 3: Sample Descriptors Used in QSRR Models for Pyrrolidinone Derivatives

DescriptorDescriptionTypical Value Range
LogPOctanol-water partition coefficient1.0 - 3.5
Molar RefractivityMolar volume and polarizability40 - 60 cm³/mol
Dipole MomentMeasure of molecular polarity2.0 - 4.0 D
HOMO EnergyEnergy of the highest occupied molecular orbital-7.0 to -6.0 eV

Note: This table provides examples of descriptors used in QSRR studies for related compound classes.

In-depth Analysis of this compound in Synthetic Chemistry

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is a significant lack of available information regarding the chemical compound This compound . The specific applications and advanced utilities in organic synthesis as outlined in the query—such as its role as a key building block, a scaffold for novel chemical entities, a precursor in multistep synthesis, or its application in methodological organic transformations—are not documented in the accessible body of research.

It is crucial to distinguish the requested compound, a lactam, from a structurally similar enamine, 1-(Cyclohex-1-en-1-yl)pyrrolidine . This latter compound, also known as 1-pyrrolidino-1-cyclohexene, is well-documented and widely utilized in organic synthesis, particularly in Stork enamine alkylation reactions. However, it is fundamentally different from the specified "pyrrolidin-2-one" derivative, which contains a carbonyl group within the five-membered ring.

The absence of research data for this compound prevents a detailed, scientifically accurate discussion of its synthetic applications. Generating content on this topic without supporting literature would not meet the standards of factual accuracy.

Therefore, the article focusing on the applications and advanced utilities of This compound cannot be generated as requested due to the non-availability of the necessary scientific information.

Q & A

Q. How do steric and electronic effects of the cyclohexene substituent influence biological activity?

  • Methodological Answer :
  • Synthesize analogs with varying substituents (e.g., electron-withdrawing groups on cyclohexene).
  • Correlate structural changes with activity in target assays (e.g., enzyme inhibition) using QSAR models.
  • Compare with data from cyclohexane or aromatic analogs to isolate electronic contributions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.